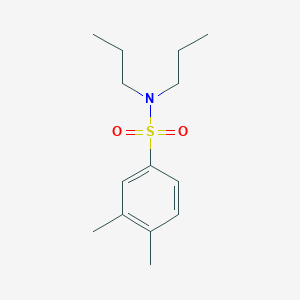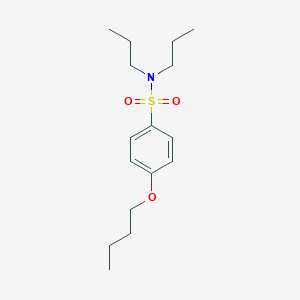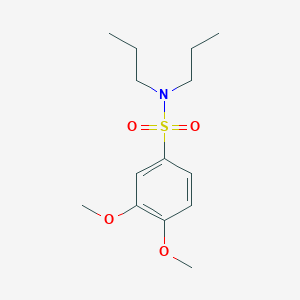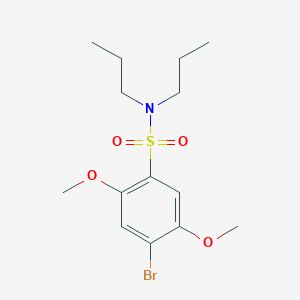![molecular formula C16H15FN2O2S B497513 1-[(4-フルオロ-3-メチルフェニル)スルホニル]-2-フェニル-4,5-ジヒドロ-1H-イミダゾール CAS No. 708235-58-9](/img/structure/B497513.png)
1-[(4-フルオロ-3-メチルフェニル)スルホニル]-2-フェニル-4,5-ジヒドロ-1H-イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a phenyl group at the 2-position and a (4-fluoro-3-methylphenyl)sulfonyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached phenyl and (4-fluoro-3-methylphenyl)sulfonyl groups. The presence of the sulfonyl group would likely impart some degree of polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the imidazole ring, phenyl group, and (4-fluoro-3-methylphenyl)sulfonyl group in this compound would likely influence its properties .作用機序
The mechanism of action of FMI is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. FMI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of this effect is not clear, but it may involve the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects
FMI has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FMI inhibits the activity of COX-2 and reduces the production of prostaglandins. FMI has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that FMI has anti-inflammatory and anti-tumor effects. In addition, FMI has been found to have herbicidal activity against various weed species.
実験室実験の利点と制限
FMI has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of scientific research. However, FMI also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, FMI has not been extensively studied for its potential toxicity, which may limit its use in some applications.
将来の方向性
There are several future directions for the study of FMI. In medicine, FMI could be further studied for its potential use as a diagnostic tool for Alzheimer's disease. It could also be studied for its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. In agriculture, FMI could be further studied for its herbicidal activity and its potential use as a natural herbicide. In material science, FMI could be used as a building block for the synthesis of new materials with potential applications in electronics and photonics. Finally, further studies could be conducted to evaluate the potential toxicity of FMI in different systems.
合成法
The synthesis of FMI involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride and phenylimidazole in the presence of a base. The resulting product is then purified using column chromatography. The yield of FMI can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
ナノテクノロジー
この化合物は、原子の精密な配置が重要なナノスケールでの分子機械や電子機器の構築における潜在的な用途について調査することができます。
これらの分野のそれぞれは、提案された用途における化合物の適合性と有効性を決定するために、広範な研究を必要とします。この化合物のユニークな構造は、さまざまな科学的探求のための汎用性の高いプラットフォームを提供しています。 ただし、この化合物の実際の現在の研究用途は検索結果には詳しく記載されておらず、これらの提案された用途は、化学構造と類似の化合物の既知の用途に基づいて推測的です。 .
特性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-12-11-14(7-8-15(12)17)22(20,21)19-10-9-18-16(19)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVVQRMCEGFARP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

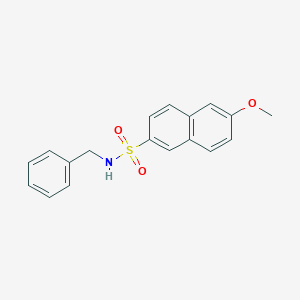
![4-(Ethoxycarbonyl)-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497434.png)
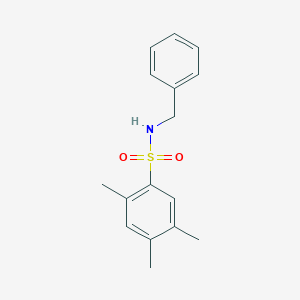


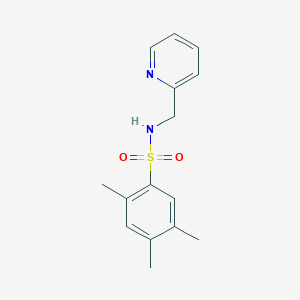
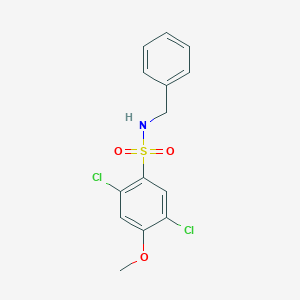
![1,4-Bis[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497444.png)
